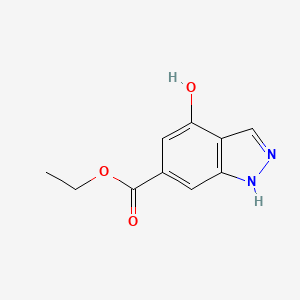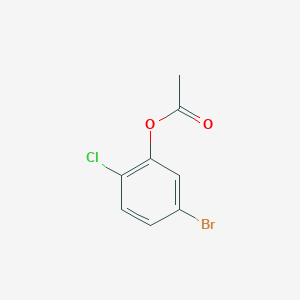
2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2,2-ジフルオロプロポキシ)-1H-ピラゾール-1-イル)酢酸は、ピラゾール環がジフルオロプロポキシ基と酢酸部分で置換された有機化合物です。
準備方法
合成経路と反応条件
2-(4-(2,2-ジフルオロプロポキシ)-1H-ピラゾール-1-イル)酢酸の合成は、通常、以下の手順で行われます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジカルボニル化合物を酸性または塩基性条件下で反応させることで合成できます。
ジフルオロプロポキシ基の導入: ジフルオロプロポキシ基は、適切なフッ素化試薬を用いた求核置換反応によって導入できます。
酢酸部分の結合: 酢酸基は、エステル化またはアミド化反応によって結合させることができ、その後加水分解して最終生成物を得ます。
工業生産方法
この化合物の工業生産には、上記の合成経路を最適化して収率と純度を高める方法が用いられます。これには、触媒の使用、制御された反応環境、再結晶化やクロマトグラフィーなどの精製技術が含まれます。
化学反応解析
反応の種類
2-(4-(2,2-ジフルオロプロポキシ)-1H-ピラゾール-1-イル)酢酸は、以下の化学反応など、さまざまな化学反応を起こす可能性があります。
酸化: この化合物は、強力な酸化剤を用いて酸化し、対応する酸化物を生成することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、還元された誘導体を生成することができます。
置換: この化合物は、求核置換反応に関与することができ、ジフルオロプロポキシ基は他の官能基と置き換えることができます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム (KMnO₄) または三酸化クロム (CrO₃)。
還元: 無水エーテル中の水素化リチウムアルミニウム (LiAlH₄)。
置換: 塩基性条件下でのアミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究における用途
2-(4-(2,2-ジフルオロプロポキシ)-1H-ピラゾール-1-イル)酢酸は、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素研究における生化学プローブまたは阻害剤としての可能性が調査されています。
医学: 抗炎症作用や抗癌作用を含む、潜在的な治療特性が検討されています。
工業: 新規材料の開発や農薬合成の前駆体として使用されます。
化学反応の分析
Types of Reactions
2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoropropoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(4-(2,2-Difluoropropoxy)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
作用機序
2-(4-(2,2-ジフルオロプロポキシ)-1H-ピラゾール-1-イル)酢酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ジフルオロプロポキシ基は、これらの標的に対する化合物の結合親和性と選択性を高める可能性があり、生体経路の調節につながります。正確な経路と標的は、特定の用途と使用状況によって異なる場合があります。
類似化合物との比較
類似化合物
- 2-(4-(2,2-ジフルオロプロポキシ)-1H-ピラゾール-1-イル)プロパン酸
- 2-(4-(2,2-ジフルオロプロポキシ)-1H-ピラゾール-1-イル)ブタン酸
- 2-(4-(2,2-ジフルオロプロポキシ)-1H-ピラゾール-1-イル)安息香酸
独自性
2-(4-(2,2-ジフルオロプロポキシ)-1H-ピラゾール-1-イル)酢酸は、その特定の置換パターンにより、独特の化学的および生物学的特性を備えています。ジフルオロプロポキシ基の存在により、安定性と反応性が向上し、さまざまな用途に適した貴重な化合物となっています。
特性
分子式 |
C8H10F2N2O3 |
|---|---|
分子量 |
220.17 g/mol |
IUPAC名 |
2-[4-(2,2-difluoropropoxy)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C8H10F2N2O3/c1-8(9,10)5-15-6-2-11-12(3-6)4-7(13)14/h2-3H,4-5H2,1H3,(H,13,14) |
InChIキー |
SOCZMGMABDXANN-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CN(N=C1)CC(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)



![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)
![[[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B12077153.png)

![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)


